2,2,4,4-Tetramethylcyclobutan-1-amine
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Overview
Description
2,2,4,4-Tetramethylcyclobutan-1-amine is an organic compound characterized by a cyclobutane ring substituted with four methyl groups and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethylcyclobutan-1-amine typically involves the amination of 2,2,4,4-tetramethylcyclobutan-1,3-diol. This process can be achieved through an amination reduction reaction using ammonia gas and a suitable catalyst. Common catalysts include nickel, zinc, cobalt, copper, chromium, aluminum, and noble metals such as ruthenium, palladium, rhodium, and platinum .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective catalysts and reaction conditions that minimize side reactions and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2,2,4,4-Tetramethylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions include various substituted cyclobutane derivatives, amine oxides, and reduced amine compounds .
Scientific Research Applications
2,2,4,4-Tetramethylcyclobutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetramethylcyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can modulate biological pathways and exert specific effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,2,4,4-Tetramethylcyclobutane-1,3-diol
- 2,2,4,4-Tetramethylcyclobutanone
- 2,2,4,4-Tetramethylcyclobutan-1,3-dione
Uniqueness
2,2,4,4-Tetramethylcyclobutan-1-amine is unique due to the presence of the amine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The amine group allows for a wider range of chemical modifications and interactions, making it a versatile compound in various applications .
Properties
IUPAC Name |
2,2,4,4-tetramethylcyclobutan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7(2)5-8(3,4)6(7)9/h6H,5,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNUIEYRCDOKSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1N)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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